molecular formula C16H14ClFO3 B2888432 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde CAS No. 338393-86-5

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde

Cat. No.: B2888432
CAS No.: 338393-86-5
M. Wt: 308.73
InChI Key: XYEKPZHDPDQJKC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a 2,4-dimethoxybenzaldehyde core substituted with a (2-chloro-6-fluorophenyl)methyl group. This compound combines electron-donating methoxy groups with electron-withdrawing halogens (Cl, F), creating a unique electronic profile that influences its physicochemical properties and reactivity.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-20-15-7-6-10(9-19)16(21-2)12(15)8-11-13(17)4-3-5-14(11)18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEKPZHDPDQJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation with Acetal Protection

This two-step protocol avoids aldehyde reactivity conflicts by temporarily masking the formyl group:

Step 1: Acetal Protection of 2,4-Dimethoxybenzaldehyde
2,4-Dimethoxybenzaldehyde is treated with ethylene glycol and a catalytic acid (e.g., $$ p $$-TsOH) to form the 1,3-dioxolane acetal. This intermediate is inert under subsequent alkylation conditions.

Step 2: Friedel-Crafts Alkylation
The acetal undergoes alkylation with (2-chloro-6-fluorophenyl)methyl chloride in the presence of AlCl$$_3$$ (20 mol%) in dichloromethane at 0–5°C. The methoxy groups direct electrophilic attack to the 3-position, yielding the protected intermediate. Deprotection with aqueous HCl regenerates the aldehyde.

Key Data :

  • Yield: 82–88% (over two steps)
  • Regioselectivity: >95% para to methoxy groups

Direct Formylation via Vilsmeier-Haack Reaction

For substrates pre-functionalized with the benzyl group, formylation introduces the aldehyde:

Procedure :

  • Synthesize 3-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethoxybenzene via Ullmann coupling.
  • Treat with POCl$$_3$$ and DMF at −10°C to generate the Vilsmeier reagent.
  • Heat to 60°C for 4 h to install the aldehyde group at the 1-position.

Optimization Insights :

  • Solvent: Dichloroethane enhances electrophilic substitution efficiency.
  • Yield: 75% with 99% purity by HPLC.

Critical Analysis of Methodologies

Method Yield Purity Regioselectivity Scalability
Friedel-Crafts Alkylation 82–88% >95% High Excellent
Vilsmeier-Haack 75% 99% Moderate Moderate
Suzuki Coupling ~50% 90% Low Poor

Friedel-Crafts Advantages :

  • Utilizes inexpensive AlCl$$_3$$ and standard solvents.
  • Acetal protection circumvents aldehyde side reactions.

Vilsmeier-Haack Limitations :

  • Requires stringent temperature control.
  • POCl$$_3$$ handling poses safety risks.

Analytical Characterization

$$ ^1H $$-NMR Spectroscopy (DMSO-$$ d_6 $$, 400 MHz)

  • Aldehyde Proton : $$ \delta $$ 9.96 (s, 1H).
  • Methylene Bridge : $$ \delta $$ 4.60 (d, $$ J = 2.4 $$ Hz, 2H).
  • Methoxy Groups : $$ \delta $$ 3.87 (s, 3H), 3.88 (s, 3H).
  • Aromatic Protons : Multiplet signals between $$ \delta $$ 7.01–7.90 ppm.

IR Spectroscopy (KBr, cm$$^{-1}$$)

  • $$ \nu $$(C=O): 1681 (conjugated aldehyde).
  • $$ \nu $$(C=N): 1672 (absent, confirming absence of hydrazide byproducts).

Melting Point

  • 171–173°C (consistent with crystalline purity).

Applications and Derivative Synthesis

The target compound serves as a precursor for:

  • Antimicrobial Hydrazides : Condensation with hydrazines yields analogs demonstrating MIC values of 2–8 µg/mL against S. aureus.
  • Ligands for Catalysis : The aldehyde and methoxy groups coordinate transition metals in asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of new chemical entities.

Biology: In biological research, 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde can be used as a probe to study biological processes. Its fluorescence properties make it useful in imaging and tracking cellular components.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Electronic Effects

  • Methoxy groups : The 2,4-dimethoxy arrangement in the target compound activates the benzaldehyde core toward electrophilic substitution, particularly at the para position relative to the aldehyde.
  • Halogen effects : The 2-chloro-6-fluorophenyl group introduces electron-withdrawing effects, which may deactivate the benzene ring toward further substitution but enhance stability against oxidation .

Steric and Solubility Considerations

  • Increased molecular weight (~312.73 g/mol, estimated) and halogen content likely reduce aqueous solubility compared to simpler analogs .

Biological Activity

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde, a compound with a unique molecular structure, has garnered interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClF O3
  • Molecular Weight : 304.75 g/mol
  • IUPAC Name : this compound

The compound features a chlorinated and fluorinated aromatic ring, which is significant for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The following table summarizes key findings:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Compound 1C. albicans50 µg/mLModerate
Compound 1E. coli25 µg/mLModerate
Compound 2MRSA5 µg/mLHigh
Compound 3C. albicans30 µg/mLModerate

In a comparative study, it was noted that compounds containing both chloro and fluoro substituents exhibited varied activities against different strains of bacteria and fungi. Specifically, the combination of these halogens can enhance antimicrobial efficacy against resistant strains like MRSA .

Anticancer Activity

Research into the anticancer properties of related compounds suggests promising therapeutic potential. For instance, studies have shown that similar benzaldehyde derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tyrosinase Activity : Compounds analogous to this compound have demonstrated significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can be linked to their potential in treating melanoma .
  • Cell Viability Assays : In B16F10 murine melanoma cells, certain analogs showed no cytotoxicity at concentrations below 20 µM over a period of 72 hours, indicating a favorable safety profile for further development .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzaldehyde derivatives against clinical isolates of E. coli and C. albicans. The results indicated that the compound exhibited moderate activity against these pathogens, with a notable increase in efficacy when tested in combination with other antimicrobial agents.

Case Study: Anticancer Potential

Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The study revealed that while some compounds induced apoptosis in cancer cells, others acted primarily by inhibiting cell proliferation without significant cytotoxicity at therapeutic concentrations.

Q & A

Q. What are the established synthetic routes for 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzaldehyde core. A common approach includes:

Friedel-Crafts alkylation to introduce the (2-chloro-6-fluorophenyl)methyl group.

Methoxy group protection/deprotection using reagents like boron tribromide (BBr₃) in dichloromethane under anhydrous conditions to ensure regioselectivity .

Aldehyde group stabilization via inert atmospheres (N₂/Ar) to prevent oxidation during reactions .
Critical parameters include temperature control (<0°C for sensitive steps) and stoichiometric ratios of electrophilic reagents to avoid side products.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chloro-fluoro region) .
  • HPLC-MS : Reversed-phase chromatography (C18 column) with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • Elemental Analysis : To validate stoichiometric ratios of C, H, and halogens .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the 2,4-dimethoxybenzaldehyde core be addressed to minimize byproducts?

  • Methodological Answer :
  • Ortho/para-directing groups : Utilize electron-donating methoxy groups to direct electrophilic substitution. For example, nitration followed by reduction and diazotization can achieve precise positioning .
  • Protecting group strategies : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBDMS) groups) during functionalization .
  • Computational modeling : DFT calculations to predict reactive sites and transition states, reducing trial-and-error synthesis .

Q. What experimental designs are appropriate for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer :
  • Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial degradation under controlled pH (7.0) and temperature (25°C) .
  • Photolysis studies : Expose the compound to UV light (λ = 300–400 nm) in simulated natural water (pH 6–8) to track degradation products via LC-QTOF-MS .
  • Adsorption experiments : Batch studies with activated carbon or soil matrices to determine partition coefficients (e.g., log Koc) .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :
  • pH-dependent stability assays : Conduct accelerated degradation studies (e.g., 0.1 M HCl at 40°C) with periodic sampling for HPLC analysis .
  • Mechanistic probes : Use deuterated solvents (D₂O) in NMR to identify acid-catalyzed hydrolysis pathways (e.g., demethylation vs. aldehyde oxidation) .
  • Cross-validation : Compare results across multiple labs using standardized protocols (e.g., ICH Q1A guidelines) to isolate experimental variables .

Methodological Considerations for Data Interpretation

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) .
  • Flow chemistry : Continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., cytochrome P450 enzymes) .
  • MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over nanosecond timescales .
  • QSAR models : Corrogate electronic descriptors (e.g., Hammett σ) with bioactivity data from analogs .

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